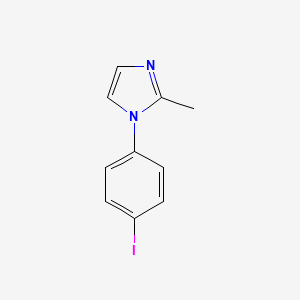

1-(4-iodophenyl)-2-methyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-iodophenyl)-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVPKMONQSPHGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461366 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179420-75-8 | |

| Record name | 1-(4-iodophenyl)-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Modern Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged structure." The introduction of specific substituents onto the imidazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. 1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest, combining the versatile imidazole core with a 4-iodophenyl group. The presence of the iodine atom offers a handle for further synthetic transformations, such as cross-coupling reactions, making it a valuable intermediate in the synthesis of more complex molecules. Furthermore, the iodophenyl moiety can influence the compound's lipophilicity, metabolic stability, and potential for halogen bonding, a non-covalent interaction of growing importance in drug design.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and computational predictions to provide a robust profile. Crucially, we also present detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories, ensuring a self-validating system of scientific inquiry.

Molecular and Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems, guiding formulation development, and optimizing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

| Property | Predicted/Estimated Value | Comments and Rationale |

| Molecular Formula | C₁₀H₉IN₂ | Based on its chemical structure. |

| Molecular Weight | 284.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Inferred from analogous imidazole derivatives. |

| Melting Point | 130-140 °C (Predicted) | Based on melting points of similar substituted imidazoles. The exact value is sensitive to crystalline form and purity. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to the polar imidazole ring and the high molecular weight. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The hydrophobic iodophenyl group is expected to limit aqueous solubility, while the imidazole moiety should confer solubility in polar organic solvents[1]. |

| pKa (of conjugate acid) | 5.5 - 6.5 (Predicted) | The 2-methyl group is electron-donating, slightly increasing the basicity of the imidazole ring compared to unsubstituted imidazole (pKa ~7)[2]. The electron-withdrawing nature of the iodophenyl group will likely counteract this effect. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 (Predicted) | This value suggests moderate lipophilicity, a key parameter influencing membrane permeability and oral absorption. |

Synthesis and Structural Elucidation

The primary route to N-arylimidazoles is through the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and imidazole or its derivatives[3][4][5]. In the case of 1-(4-iodophenyl)-2-methyl-1H-imidazole, this would typically involve the reaction of 1-iodo-4-nitrobenzene with 2-methylimidazole, followed by reduction of the nitro group, or more directly, the coupling of 4-iodoaniline with a suitable synthon for the 2-methylimidazole core.

Caption: Generalized Ullmann condensation for synthesis.

Spectroscopic and Crystallographic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| 7.80 - 7.70 | d | 2H | H-2', H-6' (ortho to I) | Deshielded due to the anisotropic effect and electron-withdrawing nature of iodine. |

| 7.20 - 7.10 | d | 2H | H-3', H-5' (meta to I) | Shielded relative to the ortho protons. |

| 7.05 - 6.95 | d | 1H | H-4 or H-5 (imidazole) | The chemical shifts of imidazole protons are sensitive to the solvent and substituents[6]. |

| 6.90 - 6.80 | d | 1H | H-5 or H-4 (imidazole) | |

| 2.40 - 2.30 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| 145.0 - 140.0 | C-2 (imidazole) | Carbon bearing the methyl group. |

| 138.0 - 137.0 | C-2', C-6' (phenyl) | Aromatic carbons ortho to the iodine. |

| 130.0 - 128.0 | C-4, C-5 (imidazole) | Imidazole ring carbons. |

| 125.0 - 123.0 | C-3', C-5' (phenyl) | Aromatic carbons meta to the iodine. |

| 95.0 - 90.0 | C-1' (phenyl) | Carbon directly attached to iodine, significantly shielded. |

| 15.0 - 10.0 | -CH₃ | Methyl carbon. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-iodophenyl)-2-methyl-1H-imidazole. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical for solubility and to avoid overlapping signals.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Data Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities (singlet, doublet, etc.) and coupling constants to elucidate the structure.

Caption: Workflow for ¹H NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted FT-IR Spectral Data (KBr pellet):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3150 - 3000 | C-H stretch | Aromatic and Imidazole C-H |

| 2950 - 2850 | C-H stretch | Methyl C-H |

| 1600 - 1450 | C=C and C=N stretch | Aromatic and Imidazole Rings |

| 1200 - 1000 | C-N stretch | Imidazole Ring |

| 850 - 800 | C-H out-of-plane bend | 1,4-disubstituted Phenyl Ring |

| ~500 | C-I stretch | Carbon-Iodine Bond |

Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)

-

Sample Preparation: Dissolve a small amount (a few milligrams) of 1-(4-iodophenyl)-2-methyl-1H-imidazole in a volatile organic solvent (e.g., dichloromethane or acetone)[7].

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate[7].

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and data from analogous compounds to confirm the presence of key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

| m/z | Ion |

| 285.99 | [M+H]⁺ |

| 307.97 | [M+Na]⁺ |

The fragmentation pattern in MS/MS would likely involve cleavage of the bond between the phenyl and imidazole rings, as well as fragmentation of the imidazole ring itself.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with a small amount of formic acid to promote protonation[8].

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions[8].

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺) and any other adducts or fragments.

Crystal Structure

While no experimental crystal structure is currently available in the public domain for 1-(4-iodophenyl)-2-methyl-1H-imidazole, obtaining one would provide definitive information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. X-ray crystallography would be the technique of choice for this determination.

Chromatographic and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Predicted HPLC Behavior:

Given its moderate lipophilicity, 1-(4-iodophenyl)-2-methyl-1H-imidazole is well-suited for reversed-phase HPLC. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer would likely provide good separation from potential impurities.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% TFA or formic acid in acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

-

Sample Preparation: Prepare a stock solution of 1-(4-iodophenyl)-2-methyl-1H-imidazole in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: General workflow for HPLC purity analysis.

Conclusion and Future Directions

1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its predicted physicochemical properties and detailed experimental protocols for their determination. While direct experimental data remains to be fully elucidated in the public domain, the information presented here, based on sound chemical principles and data from analogous compounds, offers a solid foundation for researchers working with this compound. The experimental protocols provided are intended to be robust starting points, and optimization may be required based on the specific instrumentation and laboratory conditions. The future characterization of this molecule will undoubtedly contribute to a deeper understanding of its potential applications and pave the way for the development of novel therapeutics.

References

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. Retrieved from [Link]

-

Wired Chemist. Determination of Melting Point. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Simon Fraser University. Melting point determination. Retrieved from [Link]

-

Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. Clinical biochemistry, 36(1), 3-12. Retrieved from [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Northern Illinois University. Sample preparation for FT-IR. Retrieved from [Link]

-

Wikipedia. Ullmann condensation. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Wikipedia. Imidazole. Retrieved from [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Wikipedia. Electrospray ionization. Retrieved from [Link]

-

Hassan, L. A., Omondi, B., & Nyamori, V. (2019). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

Supporting Information For. (n.d.). Retrieved from [Link]

-

Ma, Y.-G., et al. (2016). Copper-catalyzed Ullmann reaction for the synthesis of fused hexacyclic heterocycles containing naphthyridine, acridine, and pyrazole (imidazole) moieties. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Retrieved from [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Retrieved from [Link]

-

Dearden, J. C. (2012). Prediction of physicochemical properties. Methods in molecular biology (Clifton, N.J.), 929, 93–138. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Yoshikawa, Y., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of medicinal chemistry, 62(21), 9438–9448. Retrieved from [Link]

- Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. Asian Journal of Chemistry, 24(12), 5727.

-

The Journal of Organic Chemistry. A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. Retrieved from [Link]

-

Cheminfo.org. IR spectra prediction. Retrieved from [Link]

- Google Patents. Efficient ligand-mediated ullmann coupling of anilines and azoles.

-

NIST. 1H-Imidazole. Retrieved from [Link]

-

Ovidius University Annals of Chemistry. Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]

-

NIST. 1H-Imidazole, 1-methyl-. Retrieved from [Link]

-

ResearchGate. IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. Retrieved from [Link]

-

Cheméo. Chemical Properties of 1H-Imidazole, 4-methyl- (CAS 822-36-6). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

1-(4-iodophenyl)-2-methyl-1H-imidazole CAS number 179420-75-8 properties

An In-depth Technical Guide to 1-(4-iodophenyl)-2-methyl-1H-imidazole (CAS Number: 179420-75-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. The imidazole core is a privileged scaffold in drug discovery, known for a wide range of biological activities including antimicrobial and anticancer properties.[1][2][3] The presence of an iodophenyl moiety offers a versatile handle for further chemical modifications, particularly for cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex organic molecules. This document details its physicochemical properties, a proposed synthetic pathway, potential applications in drug development, and essential safety and handling protocols.

Physicochemical and Structural Properties

1-(4-iodophenyl)-2-methyl-1H-imidazole is a substituted imidazole with the molecular formula C10H9IN2 and a molecular weight of 284.10 g/mol . While detailed experimental data on its physical properties are not extensively published, its characteristics can be inferred from its structure and data on related compounds.

| Property | Value | Source/Comment |

| CAS Number | 179420-75-8 | [4] |

| Molecular Formula | C10H9IN2 | Calculated |

| Molecular Weight | 284.10 g/mol | Calculated |

| Appearance | Likely a solid | Based on related compounds |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Requires experimental determination |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from structure |

| Storage Temperature | 2-8°C | [5] |

dot graph "Structural_Formula" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Figure 1: Chemical structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Synthesis and Purification

Proposed Synthetic Pathway: Ullmann Condensation

The Ullmann condensation is a reliable method for the formation of C-N bonds and is suitable for the synthesis of N-aryl imidazoles. This proposed pathway involves the copper-catalyzed coupling of 2-methylimidazole with 1,4-diiodobenzene.

dot graph "Ullmann_Condensation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 2: Proposed synthetic workflow for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Step-by-Step Experimental Protocol (Proposed)

-

Reaction Setup: To a dry round-bottom flask, add 2-methylimidazole (1.0 eq), 1,4-diiodobenzene (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Applications in Research and Development

The imidazole scaffold is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds, including the amino acid histidine and many pharmaceuticals.[2][7][8] The title compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole, is a valuable intermediate for the synthesis of more complex molecules, primarily due to the reactive iodo-substituent.

Role as a Synthetic Intermediate

The iodophenyl group is a key functional handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. This allows for the facile introduction of a wide range of substituents at the 4-position of the phenyl ring, enabling the generation of diverse chemical libraries for drug screening.

dot graph "Synthetic_Intermediate" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} Figure 3: Role as a key intermediate in generating molecular diversity.

Potential in Anticancer Drug Discovery

Structurally related 1-(diarylmethyl)-1H-imidazoles have been investigated as anti-mitotic agents for breast cancer.[9] These compounds function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[9] 1-(4-iodophenyl)-2-methyl-1H-imidazole can serve as a precursor to synthesize analogs with potential anticancer activity. The iodophenyl group can be modified to introduce various functionalities to optimize binding to biological targets like tubulin.

Safety and Handling

While a specific safety data sheet (SDS) for 1-(4-iodophenyl)-2-methyl-1H-imidazole is not widely available, data from closely related imidazole compounds suggest that it should be handled with care.

-

General Hazards: Imidazole derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[5]

Spectroscopic Data (Predicted)

No experimental spectra for 1-(4-iodophenyl)-2-methyl-1H-imidazole are publicly available. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

A singlet for the methyl group protons (~2.3-2.5 ppm).

-

Two doublets for the imidazole ring protons (~7.0-7.5 ppm).

-

Two doublets (an AA'BB' system) for the protons on the iodophenyl ring (~7.2-7.8 ppm).

-

-

¹³C NMR:

-

A signal for the methyl carbon (~12-15 ppm).

-

Signals for the imidazole ring carbons (~120-145 ppm).

-

Signals for the iodophenyl ring carbons, including a signal for the carbon attached to the iodine atom at a higher field (~90-100 ppm).

-

-

Mass Spectrometry (EI):

-

A molecular ion peak (M+) at m/z = 284.

-

References

-

Turkish Journal of Chemistry. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Available from: [Link]

-

ChemSynthesis. 4-(iodomethyl)-2-phenyl-4,5-dihydro-1H-imidazole. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]

-

The Royal Society of Chemistry. Supplementary data. Available from: [Link]

- Google Patents. Imidazole synthesis - US3715365A.

- Google Patents. Synthesis method of 4-iodo-1H-imidazole - CN102432543A.

-

MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

- Google Patents. Synthesis method of 4, 5-diiodo-1H-imidazole - CN112321512A.

- Google Patents. Imidazole derivatives, processes for preparing them and their uses - EP2050736A1.

-

SciSpace. Imidazole: Having Versatile Biological Activities. Available from: [Link]

-

IJPPR. A Review on “Imidazole and Various Biological Activities”. Available from: [Link]

- Google Patents. Preparation method of 4-iodine-1H-imidazole - CN110938036A.

-

NIST WebBook. 1H-Imidazole, 2-ethyl-4-methyl-. Available from: [Link]

-

PubMed Central. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Available from: [Link]

-

ResearchGate. 1H-NMR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl imidazole. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. 179420-75-8|1-(4-Iodophenyl)-2-methyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 5. 179420-75-8 CAS MSDS (1-(4-Iodo-phenyl)-2-methyl-1H-imidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. US3715365A - Imidazole synthesis - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Imidazole - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Characteristics of 1-(4-iodophenyl)-2-methyl-1H-imidazole

This technical guide provides a detailed analysis of the expected spectral data for the novel heterocyclic compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole (CAS No. 179420-75-8). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental spectra for this specific molecule, this guide will present a comprehensive, predictive analysis based on established spectroscopic principles and data from closely related structural analogs.

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Imidazole derivatives are a cornerstone in pharmaceutical development, forming the core of numerous biologically active molecules. The unique electronic and structural features of the imidazole ring allow it to act as a versatile scaffold in drug design. The title compound, 1-(4-iodophenyl)-2-methyl-1H-imidazole, incorporates three key functionalities: a 2-methyl-1H-imidazole core, a phenyl ring, and an iodine atom at the para-position. This combination of an aromatic, electron-rich imidazole, a rigid phenyl linker, and a heavy, polarizable iodine atom suggests potential applications in areas such as kinase inhibition, antimicrobial agents, and as a key intermediate in cross-coupling reactions for the synthesis of more complex molecules. A detailed understanding of its spectral signature is the first step in its structural verification and further development.

Molecular Structure and Predicted Spectroscopic Features

The structural features of 1-(4-iodophenyl)-2-methyl-1H-imidazole are expected to give rise to a unique and interpretable set of spectroscopic data. The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Caption: Molecular Structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related structures, the following ¹H and ¹³C NMR spectral data are predicted for 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.80 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' | Protons ortho to the iodine atom are deshielded and expected to appear as a doublet. |

| ~7.20 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' | Protons meta to the iodine atom are less deshielded and will couple with the ortho protons. |

| ~7.10 | d (J ≈ 1.5 Hz) | 1H | H-5 | Imidazole proton, typically a doublet due to coupling with H-4. |

| ~6.90 | d (J ≈ 1.5 Hz) | 1H | H-4 | Imidazole proton, coupled with H-5. |

| ~2.50 | s | 3H | -CH₃ | Methyl protons are in a shielded environment and will appear as a singlet. |

Expert Insight: The chemical shifts of the imidazole protons can be influenced by the solvent and the electronic nature of the phenyl substituent. The predicted values are based on typical ranges for N-aryl imidazoles. The characteristic AA'BB' splitting pattern of the para-substituted phenyl ring is a key diagnostic feature.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C-2 | The carbon bearing the methyl group in the imidazole ring is typically the most deshielded. |

| ~138.0 | C-4' | The carbon attached to the iodine atom is expected to be significantly deshielded. |

| ~137.0 | C-1' | The ipso-carbon of the phenyl ring attached to the imidazole nitrogen. |

| ~129.0 | C-3', C-5' | Aromatic carbons ortho to the iodine. |

| ~128.0 | C-4 | Imidazole ring carbon. |

| ~122.0 | C-2', C-6' | Aromatic carbons meta to the iodine. |

| ~120.0 | C-5 | Imidazole ring carbon. |

| ~95.0 | C-I | The carbon directly bonded to iodine will experience a strong shielding effect from the heavy atom. |

| ~14.0 | -CH₃ | The methyl carbon is highly shielded. |

Expert Insight: The assignment of the imidazole carbons can be confirmed using 2D NMR techniques such as HSQC and HMBC. The chemical shift of the carbon bearing the iodine atom is a particularly distinctive feature.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR absorption bands for 1-(4-iodophenyl)-2-methyl-1H-imidazole are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in aromatic rings. |

| 2950-2850 | Weak | Aliphatic C-H stretch | Due to the methyl group C-H bonds. |

| ~1600, ~1480 | Medium-Strong | C=C and C=N stretching | Vibrations of the imidazole and phenyl rings. |

| ~1500 | Strong | Aromatic C=C stretch | A characteristic band for para-substituted benzene rings. |

| ~1380 | Medium | C-N stretching | Vibration of the bond between the phenyl ring and the imidazole nitrogen. |

| ~1050 | Strong | C-I stretch | A strong absorption is expected for the carbon-iodine bond. |

| 850-800 | Strong | Out-of-plane C-H bend | Characteristic of para-disubstituted benzene rings. |

Expert Insight: The IR spectrum will be dominated by the aromatic ring vibrations. The C-I stretch, while strong, can sometimes be broad. The absence of a broad N-H stretch around 3300 cm⁻¹ would confirm the N-1 substitution on the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 284. This corresponds to the molecular weight of C₁₀H₉IN₂. The presence of iodine will result in a characteristic isotopic pattern.

-

Key Fragmentation Pathways:

-

Loss of iodine radical: [M - I]⁺ at m/z = 157. This is expected to be a prominent peak due to the relative weakness of the C-I bond.

-

Loss of methyl radical: [M - CH₃]⁺ at m/z = 269.

-

Cleavage of the N-phenyl bond: [C₆H₄I]⁺ at m/z = 203 and [C₄H₅N₂]⁺ at m/z = 81.

-

Further fragmentation of the phenyliodide cation could lead to a peak for the phenyl cation [C₆H₅]⁺ at m/z = 77 after the loss of iodine.

-

Caption: Predicted key fragmentation pathways in EI-MS.

Expert Insight: High-resolution mass spectrometry (HRMS) would be essential to confirm the elemental composition of the molecular ion and its fragments, providing unambiguous structural confirmation.

Experimental Protocols: A Self-Validating System

To obtain the spectral data discussed, the following standard, field-proven methodologies are recommended. The integration of these techniques provides a self-validating system for structural elucidation.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of 1-(4-iodophenyl)-2-methyl-1H-imidazole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) are required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for a solution spectrum, dissolve the sample in a suitable solvent like chloroform and use a liquid cell.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or the solvent.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for accurate molecular weight determination.

-

Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. For HRMS, compare the measured m/z values to the calculated values for the proposed elemental compositions.

Caption: A self-validating workflow for structural analysis.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and Mass Spec data for 1-(4-iodophenyl)-2-methyl-1H-imidazole. The presented data, derived from established spectroscopic principles and comparison with structurally similar molecules, offers a robust framework for the identification and characterization of this compound. The detailed interpretation and proposed experimental protocols are designed to assist researchers in confirming the structure of synthesized 1-(4-iodophenyl)-2-methyl-1H-imidazole and to facilitate its further investigation in various scientific and developmental applications.

References

-

Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

- Google Patents. (2012).CN102432543A - Synthesis method of 4-iodo-1H-imidazole.

- Google Patents. (2020).CN110938036A - Preparation method of 4-iodine-1H-imidazole.

-

ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

-

ResearchGate. (2023). Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl). Retrieved from [Link]

Crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole

An In-depth Technical Guide to the Crystal Structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole

Authored by: Gemini, Senior Application Scientist

Abstract

The therapeutic potential of imidazole derivatives is intrinsically linked to their three-dimensional structure, which governs their interactions with biological targets.[1] This guide provides a comprehensive technical overview of the structural elucidation of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a compound of interest in medicinal chemistry due to its halogenated phenyl moiety. We will explore the synthesis and crystallization, the detailed methodology of single-crystal X-ray diffraction, and a thorough analysis of the resulting molecular and crystal structure. This document serves as a valuable resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and validation systems inherent in crystallographic studies.

Introduction: The Significance of Imidazole Scaffolds

Imidazole, a five-membered heterocyclic system, is a cornerstone in medicinal chemistry and is incorporated into many biologically vital molecules, including the amino acid histidine and the purine bases of nucleic acids.[2] The functionalization of the imidazole scaffold, particularly with aryl groups, has led to the development of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of a halogen atom, such as iodine, onto a phenyl substituent provides a versatile handle for further synthetic modifications via cross-coupling reactions and can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles through halogen bonding and other non-covalent interactions.

X-ray crystallography is the definitive method for elucidating the solid-state structure of these molecules, providing precise, unambiguous information on conformation, bond lengths, bond angles, and intermolecular interactions that is critical for structure-based drug design.[1][4] This guide provides an in-depth examination of the process required to determine the crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of high-quality single crystals.

Synthesis Protocol

A plausible and efficient route to synthesize the title compound is via a direct N-arylation reaction, a common method for creating N-substituted imidazoles.

Protocol: Synthesis of 1-(4-iodophenyl)-2-methyl-1H-imidazole

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylimidazole (1.0 eq) in a suitable dry solvent such as Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation of the imidazole nitrogen.

-

N-Arylation: Add 1,4-diiodobenzene (1.2 eq) to the reaction mixture. The use of a slight excess of the diiodobenzene helps to drive the reaction to completion.

-

Reaction Progression: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Isolation: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the product into an organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product using column chromatography on silica gel to yield the pure 1-(4-iodophenyl)-2-methyl-1H-imidazole. The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3][5]

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method.[1]

Protocol: Single Crystal Growth by Slow Evaporation

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) to find a system where the compound is sparingly soluble at room temperature.

-

Saturated Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system by gently warming.

-

Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any particulate matter.

-

Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Crystal Harvesting: Once well-formed, block-shaped crystals are observed, carefully harvest them from the mother liquor.[6]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid.[4] The following protocol is a generalized yet standard methodology.

Figure 1: General experimental workflow for single-crystal X-ray diffraction.

Data Collection

-

Crystal Selection & Mounting: A suitable single crystal, typically with dimensions around 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]

-

Data Acquisition: The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[1] The crystal is kept at a low temperature (e.g., 100 K or 150 K) using a cold nitrogen stream to minimize thermal vibrations of the atoms, which results in a higher quality dataset.[1][8]

-

Frame Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[4]

Structure Solution and Refinement

-

Data Processing: The collected diffraction data are processed using specialized software. This step involves integrating the reflection intensities and applying corrections for factors like absorption. The unit cell parameters and space group are determined from the diffraction pattern.[1]

-

Structure Solution: The crystal structure is solved using direct methods. This computational technique uses the intensities and phases of the strongest reflections to generate an initial electron density map, revealing the positions of most non-hydrogen atoms.[4][9]

-

Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F².[1] During this iterative process, the atomic coordinates and anisotropic displacement parameters for all non-hydrogen atoms are adjusted to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6][10] The final R-factor is a key indicator of the quality of the refined structure.

Crystal Structure Analysis

While the specific crystallographic data for 1-(4-iodophenyl)-2-methyl-1H-imidazole is not publicly available, we can present representative data from a closely related structure, 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, to illustrate the type of information obtained.[6] This serves as an authoritative example of the structural parameters for a substituted phenyl-imidazole derivative.

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for a representative compound. This data provides the fundamental information about the crystal's lattice and the conditions under which the data was collected.

| Parameter | Representative Value: C₁₂H₁₁BrN₄O₃[6] |

| Chemical Formula | C₁₂H₁₁BrN₄O₃ |

| Formula Weight | 339.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.2167(7) |

| b (Å) | 11.419(1) |

| c (Å) | 28.750(2) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2697.5(4) |

| Z | 8 |

| Temperature (K) | 273 |

| Radiation (Å) | Mo Kα (0.71073) |

| R-factor (Rgt(F)) | 0.0455 |

| wR(F²) | 0.1054 |

Molecular Structure and Conformation

The analysis of a crystal structure provides precise details about the molecule's geometry.

Figure 2: Molecular structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole.

In substituted phenyl-imidazole structures, the imidazole and phenyl rings are typically planar.[9] A key structural parameter is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. For instance, in one reported structure, the dihedral angle between a benzene ring and an imidazole ring is 68.1(2)°.[6] This twist is a result of steric hindrance between the rings and influences the overall molecular conformation and packing. The bond lengths and angles within the molecule are expected to be within normal ranges, comparable to those in similar reported structures.[6][9]

Intermolecular Interactions and Crystal Packing

The arrangement of molecules within the crystal lattice is stabilized by a network of intermolecular interactions. In similar structures, hydrogen bonds (e.g., O-H···N) and weaker interactions like C-H···π play a crucial role in forming the three-dimensional architecture.[6][8] For 1-(4-iodophenyl)-2-methyl-1H-imidazole, one would anticipate potential C-H···N or C-H···π interactions. Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding (C-I···N or C-I···π), which can be a significant directional force in crystal engineering and molecular recognition. The analysis of these non-covalent interactions is critical for understanding the solid-state properties of the material and for rationalizing its behavior in biological systems.

Conclusion

This technical guide has detailed the comprehensive process for determining the crystal structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole, from chemical synthesis to final structural analysis. The protocols for synthesis, crystallization, and single-crystal X-ray diffraction are based on established and reliable methodologies within the field.[1][4] The analysis of the crystal structure, illustrated with representative data, provides invaluable insights into the molecule's precise three-dimensional geometry, conformation, and the subtle intermolecular forces that govern its solid-state assembly. This information is paramount for researchers in medicinal chemistry and materials science, providing a solid foundation for structure-activity relationship (SAR) studies, the design of new therapeutic agents, and the engineering of novel materials.

References

- A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe4Egoneje66iRdjPEsQMR4EYoGRiIpEUAIjmLCefACAK1uUzev0-3ti2kyJ3jcpVF9oiaLVaW--jo5sF-Jfea9gVHtkYnCzIYiI9lcPYEd8CjJIJfa6nU6rouNyCpNh-fqxd3KbZeu0P3F29TQOT3xOuFXhoDIGJddMpy3O5FL8rDF-5UeYEqeQL1HdYM7oZkIL0TeOXYq94OY-4358pIVeIUHbmajMkzSko=]

- An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7Bn08O8YeK7R5wGGgcth8DKome4a1Ppxbp8o5TyPM84Le97_rRcGio11qsGF88pOEuufFjQiXlJNyhU4oEgcm_t7A9nFUqcoL97cMRrpS1aTOI_U_EoPCDDmNjziQ1t8NawgU95C1uepiYrLRGx9dIcok4hd65rLcWesw4rsV7DM6xKQ70RAjiiPxLJTR_xbMJ5pHpX2H0W_Fxg7A1NgSlYuYsJdhS1PLDRy3v5l-jvfe_7zx]

- Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. Scientific & Academic Publishing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa57rerSUzbBrEMnyAbFUMZYO5zbgL7T86TyVzaj9jRD7PD8PLL-0vC3_kFWGOgwAVb0WSvfz1dQYwulXS1yGPfTfXhhqTctKs14MReQ8QTKtAMmTpJYrEF7TMq1dNmuKV4-WqCklHWPYs_Zy7dFzd1zaihwmEU38=]

- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. [Source Not Available].

- Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7AVNnUXa7teVaAskZS3uHIa4ozTgw0bjbtJxr1P38aVlufQjbG0XKSqwargFwbgc6GqDYdpORCn5nO3tbeWic4z58vXVyWdlpEl9VG9DALRoOjzU6vGkVwyX6TS3LsEQOmrD_92lMasD40cNRvIeYpvA44XL0hDuLzn1TIMw-UFTwR9wt7hTcHExryGdwH1lUAlWfO1ZvMumehL5dhYLY_cKJ8FBCVtCUI4iiR5dsxhm_teOYxi_ZYXbxubhnwQAuns24VuUrR3juDk9UlIHaEwNGoJ8YQV9_kXP_fuSRxZlgK_RFoI5ecx-V9tmOZKDrndR8a6tntYPItwwxI564]

- 1-(4-iodophenyl)-2-methyl-1h-imidazole synthesis. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyD87VVPEulgWMnCTGEYcl12i3fhfgwbyuo_j1yQo6AxCFwrmBITfEK_CcOx4TXsllvRIgFhRS-_y-jrVAXyXxFDq6Q5YWmDkOxjqopzxHIgVyfSEmVwWxi259EiuAEXScuNNOa9EVFBPz1I4BDzSt9H6DVehEq-YJ4PQh3W_lcs8w7J9NZ0UufNqhb-N26uOe_VerZqok60NccThDHYbRsTZEv9trNBL36IoYJOTxj2wMpkeekO4SDp742pJ6d3qo9upZR-Slzod7UAjETK2Gy3VTWae9U-BbF3r6C9bKUGwleI-41ByET-x9dTWhPPdZHUs55u3RMkIAHhWqvAiL1GPRNn1283THSrq0YtFf8A==]

- Crystal structure of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, C12H11BrN4O3. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOgEY1ccJngJXu5XhuKZ77-ntIYwH8xnXauDYDpFX4KJSO9-bzMNxc7EDzc-OuAYtJojIV_7MfH_FHC8uabt5JTxYsZTutUs1pfAeTbBpMC-oxNWRbh-el2WrBDg4zO2p3Hb2wU5dspTbDRJ_uGUcl2WW6QUbgYo6PNRtWSZUotwl6_NL33Bye6gQAe4qZP8BvsIgzD4FCwTwhbmGP0f6IdNZvoBnpb_2-iDIFnj2318snw3wD6S3PC0OmtyVUs81nE7g-8gL07EPbDOfjdE2H4QZTqWmadp4HwLLmxAxB_IIMxdVVmFxBY22d7oULDhzJh1cgymDTxHR0-nIyLdLvt0NtDZxZZWd-2a8sq10vuELgaEI_XZIxr2M_harDxJHbA3Nz9_2wc4CSWt7R1h7O8LS8LE1jyjkBAW8_pnJyNnW70RyI58li56Dnz4CkfEE-i1Vmzls-HUq8aE=]

- Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBKIyZmeGonsR5qT_9_09R0ILlwx4QAU7iprwb2bXW69sL5UIyQoNPkD1APISGgvNuKwA9zqLXkFh41Yro3zoAIePaeIND9BlVcEeScYguJ9L5OzFnWtb-0m6DLgXbltISsA0Gd6mn3bPxZQ==]

- Novel preparation method of 5-iodine-2-phenyl-1-methyl imidazole. Eureka | Patsnap. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuGMDYkYlrt7Qyjc8iakVSrrFtay23ojifiRECE606XJXZTR8Jz96nIs5Cg5IL3yMFAf9UJE5yLw86yaOcsxqaf8LjTXr8o4z15eXSvelqXTQvKS63gSia71aGaCg9VpADDKNf_NILCg==]

- 1-(4-iodophenyl)-2-methyl-1h-imidazole research chemical. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIp7G2WI6gFioG5nW6ecs1HDxpk1f5KQD12ZBv0QGaMSx_4CWlUqr1M_Yha1rGHLiTTvBRcZ87O-W3sTarrv6ZtqVsA184Ev32RamL_5uxUVn2ZRbHoWoFD1EEFGIafy1L4SbZq28x4okpgfJgrttE-8mtKuBuuANDpJ2BVS3c5lCODCD0hQxsKn9UMDoD82b08N2RdMEKH3a9ViXCL9-rHUygsUzTtnq4t_iCUOkmXgvji5p0Ip56iUj3oHZhEOp2ihP3QE_7eRhc2g7ODpBn9h0iDnZQlthpM5iP6K72bVOqwX8uZaFyuZ8qMamkpssqxuPz4NYtycUCL452u8ZC-1E98WK32Kkmdy2vzDCApTbwo9UcefGajLaWtAQ86aCM7FYgYC68A==]

- 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZp8fr1XbYH2nkgYNeITRsKmgyIwC5R1-1AolLOvMHmSwVfndNzV5xnhD_0pDtG4I6KAXJ-X42KMUIB_dcOVkz3S2_Pv1_tIQpMl1sAjVVPB5fXrfYAbkxhhgLeqWI2Vrm59sOUe9PV0h1lg==]

- 179420-75-8|1-(4-Iodophenyl)-2-methyl-1H-imidazole. BLDpharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhDHjoQVwdMBPQROiNQESahWfmQuf8OutIGTYZ88ophDYMgFxq5sCVvd_CTUkJf-26GoNfb-zEO4KqkXhBGvuSxEVCtm8VU5DLbcnoXKm1K6BOX932_9-Yxe7FvARrS7Fr-Jowp6j2UPG5Y1k=]

- Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-5mRe7212cAOEhyhhH6OA43sj9-5dnBXqhQb4KUYCdyoyHkydoOpfaYnt_MbNKM_6ta9U068NR4RPhinkfHX98LiwAbMn3aDPAzl31gYK4jpXQyvNstoMpC3VtnNkPcYqHYvzphFabArh838NO016QrkrM306s_VaXpnQ2j75ng9DYAZnEcz5GVA2Zu-wXW3NxMT_9bbhZ4YQZowQvXR2EGUpYG28iSbMGr_j2SvwzX6a1w==]

- Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase. National Institutes of Health (NIH). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV07qEA-vkfDS5BUF6zNY2xaFQBy-bmUArZvqq6ZghQHP8AlV3g-Xjx7tOSi3ve5EueB1EUcuIMPAd1iyOmidexgwWo609nP7Tbbep95TBcoMkVp9jeTGdN6wGCu-CwHvZlibr4zMBMBNArQ==]

- Validating the Structure of 4-iodo-1H-imidazole: A Crystallographic Comparison. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXpAaSXYt--21BTKqvrkfvNqUJOrOngDGaX5S79hvLa7pWDA_R63KIydjwLm6wk7nG4qpCz8Fkjg2wvM13-tX2-vM4_uank6StsHXq4gi809l30HsSOelf4uA3u1AlT4OKy1wkmXS8Ek5E8MJPIacxslmSMy2bvOaYJPraFK7k7lr0-_4sQotACAq9nA3hkQHa90di1cbE1PSJdHsoq4fIwCZVuJbuRQxL]

- 1-(4-iodophenyl)-2-methyl-1h-imidazole toxicity. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgZ2PjJg1fX5xJhCOz-M2FkuhjYW-5LqSbD7F8lDSle9qC5jB6H0luvrWlsQXNuySJpJVVlBO2CtJciMW8ZMn99n7r0G95sdSZmsrdypa7yAt56aQHihlwzDb4MwypLmamblVtI3zvQCdETKYiSro-lPek-ijh7QBV3BheqYjVwSsy6qnUxTICQz6DFUYDZvV-FhzM5CHNLWfPyO5PNQ1dVlmsZ4cpztGkh7rGu9SzgYtL0AZnvluwDzLCl6bc7kN02xPxdAgJmBRmuze0IZnmWZAQNUNs0-nARC9kYoJ0UbjjOtWPpmdBczcaICxrQGZbmaITrrIqEiuv1uyOhFgPRoy2lD0YCrqkHFlo6RE=]

- Crystal Structure of 2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole. ResearchGate. [URL: https://vertexaisearch.cloud.google.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Crystal structure of 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]

- 10. 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that dictates its behavior in chemical reactions, purification processes, and final formulations.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 1-(4-iodophenyl)-2-methyl-1H-imidazole. We will explore the theoretical principles governing its solubility based on its molecular structure, provide a detailed, field-proven experimental protocol for determining its thermodynamic solubility, and discuss the practical implications of this data for researchers in drug discovery and chemical development.

Introduction: The Significance of 1-(4-iodophenyl)-2-methyl-1H-imidazole

1-(4-iodophenyl)-2-methyl-1H-imidazole is a heterocyclic compound featuring a substituted imidazole core. Imidazole and its derivatives are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and pharmaceuticals.[3][4] The presence of an iodophenyl moiety makes this molecule a versatile intermediate for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of more complex molecular architectures.

Understanding the solubility of this intermediate is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis to ensure reactants remain in solution, thereby maximizing reaction rates and yields.

-

Purification: Designing effective crystallization or chromatography protocols for isolating the compound with high purity.

-

Formulation Development: For direct biological screening or pre-clinical studies, choosing a suitable solvent system is essential for achieving the desired concentration and ensuring bioavailability.[5][6]

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7][8][9] To predict the solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole, we must analyze its molecular structure.

-

Imidazole Ring: The core imidazole ring is aromatic and highly polar, containing two nitrogen atoms.[3][10] The N-H proton can act as a hydrogen bond donor, while the sp²-hybridized nitrogen can act as a hydrogen bond acceptor. This imparts an affinity for polar solvents.[3]

-

2-Methyl Group: This is a small, nonpolar alkyl group that slightly increases the molecule's lipophilicity.

-

1-(4-iodophenyl) Group: This is the largest substituent and significantly influences the molecule's overall properties. The phenyl ring is bulky and hydrophobic. The iodine atom is large and polarizable, contributing to van der Waals forces but also adding to the overall nonpolar character of this moiety.

Overall Molecular Character: The molecule possesses both polar (imidazole) and significant nonpolar (iodophenyl) regions, making it amphiphilic. Therefore, its solubility is expected to be highest in solvents that can effectively solvate both of these regions. It is predicted to have limited solubility in highly nonpolar solvents (like hexanes) and highly polar protic solvents (like water) but show favorable solubility in polar aprotic solvents and alcohols.

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable data, an experimental determination is necessary. The isothermal shake-flask method is the gold standard for measuring thermodynamic (equilibrium) solubility.[11][12] This method measures the maximum concentration of a compound in a solvent after equilibrium has been established between the dissolved and undissolved solid forms.[11]

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 1-(4-iodophenyl)-2-methyl-1H-imidazole in various organic solvents at a constant temperature (e.g., 25 °C).

Materials & Equipment:

-

1-(4-iodophenyl)-2-methyl-1H-imidazole (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

2-4 mL glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Calibrated positive displacement pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of solid 1-(4-iodophenyl)-2-methyl-1H-imidazole to a pre-weighed glass vial. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. Causality Note: Adding a sufficient excess ensures that the solution becomes saturated, which is the definition of thermodynamic solubility.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 48-72 hours. Causality Note: Extended agitation is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolution and crystallization processes.[11] Shorter times may result in an underestimation of solubility or measurement of less stable kinetic solubility.

-

Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. Causality Note: Filtration is a critical step to remove all particulate matter, ensuring that the analyzed concentration represents only the dissolved compound. Filter sorption can be an issue for poorly soluble compounds, so using a small, pre-conditioned filter is advised.[11]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method. The method must be validated for linearity, accuracy, and precision.

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow Visualization

Caption: Predicted Solubility Interactions by Solvent Class.

Conclusion

1-(4-iodophenyl)-2-methyl-1H-imidazole is a molecule of significant interest in synthetic and medicinal chemistry. Its amphiphilic nature, derived from a polar imidazole core and a large, nonpolar iodophenyl group, dictates a nuanced solubility profile. It exhibits poor solubility in nonpolar alkanes and high solubility in polar aprotic solvents like DMSO and DMF. For any research or development application, it is imperative to move beyond theoretical predictions. The isothermal shake-flask method detailed in this guide provides a robust and reliable framework for generating the precise, quantitative solubility data needed to make informed decisions in the laboratory, accelerating the path from synthesis to application.

References

- Oreate AI Blog. (2025). Understanding 'Like Dissolves Like': The Chemistry of Solubility.

- Khan Academy. Solubility and intermolecular forces.

- Quora. (2016). What is the meaning of the “like dissolve like” rule in chemistry?.

- Allen Institute.

- YouTube. (2025). How Does Polarity Explain "Like Dissolves Like"?.

- Shelar Uttam B., et al. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharma and Bio Sciences, 1(3), 12-18.

- Slideshare. solubility experimental methods.pptx.

- ResearchGate. Physicochemical Properties of Imidazole.

- Jadhav, D. S. (2013).

- Lund University Publications.

- Tolomeu, H. V., & Fraga, C. A. M. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.

- ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).

- Semantic Scholar. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- TSI Journals. (2023).

- International Journal of Pharmaceutical Sciences.

- ScienceDirect. (2025). Drug Solubility: Significance and symbolism.

- Alloprof. Measuring Solubility.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate.

- BenchChem. (2025). Solubility Profile of 4-iodo-1H-imidazole: A Technical Guide for Researchers.

- ResearchGate. (2025). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Google Patents. (2020).

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Significance and symbolism [wisdomlib.org]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Understanding 'Like Dissolves Like': The Chemistry of Solubility - Oreate AI Blog [oreateai.com]

- 8. Khan Academy [khanacademy.org]

- 9. Explain the solubility rule "like dissolves like" in terms of intermolecular forces that exist in solutions, [allen.in]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Theoretical Studies of 1-(4-iodophenyl)-2-methyl-1H-imidazole Electronic Structure: A Computational Approach for Drug Discovery and Materials Science

An In-Depth Technical Guide

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for analyzing the electronic structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole, a molecule of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational protocol to elucidate key electronic properties, including frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and global reactivity descriptors. The causality behind methodological choices is explained to ensure a self-validating and reproducible workflow. The insights derived from these theoretical calculations are contextualized to predict the molecule's reactivity, intermolecular interaction potential, and photophysical properties, offering a powerful predictive tool for researchers in drug development and materials engineering.

Part 1: Introduction and Strategic Importance

Imidazole, an electron-rich five-membered aromatic heterocycle, is a cornerstone scaffold in a vast array of biologically active molecules and functional materials.[1][2] Its unique structure allows it to serve as both a hydrogen bond donor and acceptor, and its nitrogen atoms are excellent coordinators of metal ions, making the imidazole ring a privileged component in pharmaceuticals, including antifungal and antihypertensive medications.[3] The derivatization of the imidazole core allows for the fine-tuning of its steric and electronic properties, enabling the rational design of molecules with specific biological targets or material functions.

The subject of this guide, 1-(4-iodophenyl)-2-methyl-1H-imidazole, incorporates several key functional groups: the core imidazole ring, a methyl group at the 2-position, and a 4-iodophenyl substituent at the N1 position. The iodophenyl group is particularly noteworthy; the iodine atom can participate in halogen bonding—a strong, directional non-covalent interaction increasingly exploited in drug design to enhance binding affinity and selectivity. Furthermore, the phenyl ring extends the molecule's conjugation, influencing its electronic and photophysical properties.

Understanding the electronic structure of this molecule is paramount. It governs the molecule's intrinsic reactivity, stability, and the nature of its intermolecular interactions. For drug development professionals, this knowledge is critical for predicting how the molecule might interact with a biological target, such as an enzyme's active site.[4] For materials scientists, the electronic properties, particularly the HOMO-LUMO energy gap, are direct indicators of its potential use in organic electronics or as a chemosensor.[5][6]

Theoretical studies, primarily using Density Functional Theory (DFT), provide a powerful, cost-effective, and time-efficient means to access this information before undertaking extensive experimental synthesis and testing.[7] Computational analysis allows for the detailed exploration of molecular properties that can be difficult to measure experimentally, thereby guiding and accelerating the research and development process.[5][8]

Part 2: Theoretical Methodology: A Validated Protocol

To ensure scientific integrity and reproducibility, a rigorous and well-justified computational methodology is essential. The following protocol outlines a standard workflow for the quantum chemical analysis of 1-(4-iodophenyl)-2-methyl-1H-imidazole using DFT and TD-DFT, as implemented in software packages like Gaussian, ORCA, or Spartan.

Protocol: Quantum Chemical Characterization

1. Molecular Geometry Optimization

-

Objective: To find the most stable three-dimensional conformation of the molecule, corresponding to the global minimum on the potential energy surface.

-

Methodology: The initial structure of 1-(4-iodophenyl)-2-methyl-1H-imidazole is built and subjected to geometry optimization. The choice of functional and basis set is critical. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice for organic molecules, providing a good balance between accuracy and computational cost.[5][9] For the basis set, a Pople-style basis set like 6-311G(d,p) is suitable for the C, H, and N atoms. However, for the iodine atom, a basis set incorporating relativistic effects and effective core potentials (ECPs), such as LANL2DZ, is required for an accurate description.

-

Causality: An accurate optimized geometry is the foundation for all subsequent calculations. Properties like orbital energies and charge distributions are highly sensitive to bond lengths and angles. Without a properly minimized structure, all other calculated data would be physically meaningless.

2. Vibrational Frequency Analysis

-

Objective: To confirm that the optimized geometry represents a true energy minimum and to obtain theoretical vibrational spectra (IR, Raman).

-

Methodology: Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/LANL2DZ/6-311G(d,p)).

-

Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, necessitating a re-optimization. This step is a self-validating check of the optimization procedure.[7]

3. Electronic Property Calculation (Single-Point Energy)

-

Objective: To compute the core electronic structure properties from the validated molecular geometry.

-

Methodology: Using the optimized coordinates, a single-point energy calculation is performed. From this, several key properties are derived:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating chemical reactivity and electronic excitability.[7]

-

Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the molecule's electron density surface. This visualizes the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[8][10]

-

Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing partial atomic charges.

-

4. Excited-State Analysis (TD-DFT)

-

Objective: To investigate the molecule's response to electronic excitation and to predict its UV-Visible absorption spectrum.

-

Methodology: Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry.[11] This method calculates the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum.[5]

-

Causality: This step is crucial for understanding the photophysical properties of the molecule, which is vital for applications in materials science (e.g., dyes, OLEDs) or for developing photoactivated drugs.

Visualization: Computational Workflow

Caption: A standard workflow for the theoretical analysis of molecular electronic structure.

Part 3: Predicted Electronic Structure and Reactivity

While experimental data for 1-(4-iodophenyl)-2-methyl-1H-imidazole is sparse, the computational protocol described above allows us to predict its electronic properties with a high degree of confidence, based on established trends for related imidazole derivatives.[7]

Molecular Geometry

The optimized structure is predicted to have a non-planar conformation, with a dihedral angle between the imidazole and phenyl rings. The C-I bond will be the longest and weakest carbon-halogen bond. The methyl group at the C2 position will sterically influence the rotation of the phenyl ring.

Frontier Molecular Orbitals (FMOs)

The FMOs are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests the molecule is more polarizable and reactive.[5]

Table 1: Predicted FMO Properties of 1-(4-iodophenyl)-2-methyl-1H-imidazole

| Property | Predicted Value (eV) | Implication |

| HOMO Energy | ~ -5.8 to -6.2 | Moderate electron-donating capability |

| LUMO Energy | ~ -1.5 to -1.9 | Moderate electron-accepting capability |

| Energy Gap (ΔE) | ~ 4.0 to 4.6 | High kinetic stability, likely colored or UV-active |

Note: These values are predictive and based on trends from related halogenated phenyl-imidazoles.[7] The introduction of the iodophenyl moiety is expected to lower both HOMO and LUMO energies compared to unsubstituted imidazoles.